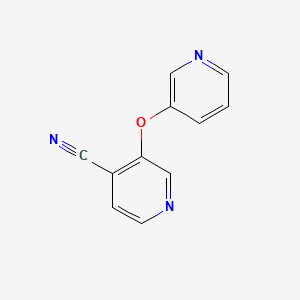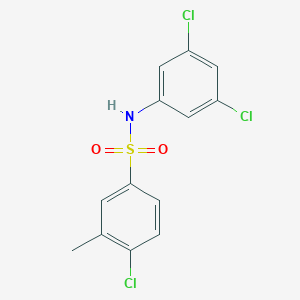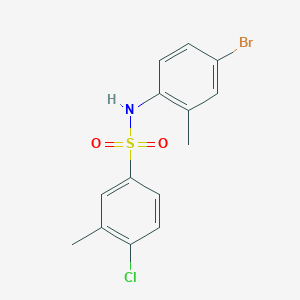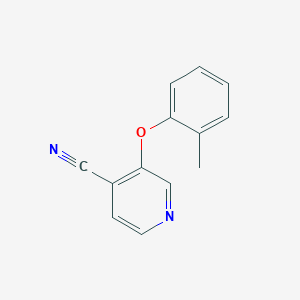
3-(pyridin-3-yloxy)pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-3-yloxy)pyridine-4-carbonitrile (3P4C) is a heterocyclic compound that has been the subject of intense research in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. 3P4C is a small molecule that can be used as a building block to synthesize other compounds, and it has been studied for its ability to act as an inhibitor of enzymes and its potential to be used as a drug target.
科学的研究の応用
3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its potential applications in medicine, biochemistry, and pharmacology. In medicine, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its ability to act as an inhibitor of enzymes, such as phosphodiesterase-4A (PDE4A), which is involved in the regulation of inflammatory responses. In biochemistry, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its ability to bind to proteins, such as the enzyme kinase C (PKC), which is involved in the regulation of cell signaling pathways. In pharmacology, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its potential to be used as a drug target.
作用機序
3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its ability to act as an inhibitor of enzymes. It has been shown to bind to the active site of the enzyme and block the enzyme's activity. In the case of PDE4A, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile binds to the active site of the enzyme and prevents the enzyme from breaking down cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its biochemical and physiological effects. In vitro studies have shown that 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is able to inhibit the activity of the enzyme PDE4A, which is involved in the regulation of inflammatory responses. In vivo studies have shown that 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is able to reduce inflammation in animal models of inflammatory diseases, such as asthma and arthritis.
実験室実験の利点と制限
3-(pyridin-3-yloxy)pyridine-4-carbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is that it is a small molecule, which makes it easy to synthesize and manipulate. Additionally, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is a potent inhibitor of enzymes, which makes it useful for studying the effects of enzyme inhibition in a laboratory setting. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential applications of 3-(pyridin-3-yloxy)pyridine-4-carbonitrile are numerous, and there are many possible future directions for research. One potential future direction is to further explore the biochemical and physiological effects of 3-(pyridin-3-yloxy)pyridine-4-carbonitrile in in vivo models of disease. Additionally, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile could be studied for its potential to be used as a drug target, and its ability to bind to proteins could be further explored. Finally, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile could be studied for its potential to be used as a building block for the synthesis of other compounds.
合成法
3-(pyridin-3-yloxy)pyridine-4-carbonitrile can be synthesized in two main ways: the direct synthesis and the cascade synthesis. In the direct synthesis, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is synthesized from the reaction of pyridine-3-carboxylic acid and pyridine-4-carboxylic acid in the presence of a base, such as sodium hydroxide. In the cascade synthesis, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is synthesized by the reaction of pyridine-3-carboxylic acid and pyridine-4-carboxylic acid with ethyl acetoacetate in the presence of a catalyst, such as palladium acetate.
特性
IUPAC Name |
3-pyridin-3-yloxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-3-5-14-8-11(9)15-10-2-1-4-13-7-10/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVIZLRGFPPWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yloxy)pyridine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6423944.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423948.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6423951.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B6423970.png)


![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)
![methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B6423997.png)
![N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6424004.png)

![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)
![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)